Racemic Mixture vs. Enantiopure Forms: Procurement Decision Impact for Chiral Resolution Method Development
The target compound (CAS 291533-10-3) is supplied as a racemic mixture of (R)- and (S)-2-(Boc-amino)cyclohexanone. In contrast, its closest analogs, (R)-tert-Butyl (2-oxocyclohexyl)carbamate (CAS 149524-64-1) and (S)-tert-Butyl (2-oxocyclohexyl)carbamate (CAS 145106-47-4), are single enantiomers . This distinction is critical: procurement of the racemate is essential for laboratories developing in-house chiral resolution methods or studying racemic reactivity, whereas procurement of the enantiopure forms is necessary for asymmetric syntheses where stereochemistry must be pre-defined [1].
| Evidence Dimension | Stereochemical Composition / CAS Registry Differentiation |
|---|---|
| Target Compound Data | Racemic mixture (CAS 291533-10-3) |
| Comparator Or Baseline | (R)-enantiomer (CAS 149524-64-1) and (S)-enantiomer (CAS 145106-47-4) |
| Quantified Difference | Distinct CAS registry numbers for racemate vs. individual enantiomers |
| Conditions | Chemical supply chain and analytical reference standard context |
Why This Matters
Incorrect selection of racemate vs. enantiopure form directly invalidates stereochemical assignments and can lead to synthesis of the wrong diastereomer or enantiomer, resulting in wasted materials and failed biological assays.
- [1] PubChem. (R)-N-Boc-2-aminocyclohexanone. Compound Summary. View Source
